molecular formula C13H12O2 B144329 2,2'-Methylenediphenol CAS No. 2467-02-9

2,2'-Methylenediphenol

Cat. No.: B144329
CAS No.: 2467-02-9
M. Wt: 200.23 g/mol
InChI Key: MQCPOLNSJCWPGT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-Methylenediphenol is typically synthesized through the condensation reaction of phenol and formaldehyde under basic conditions . The reaction involves the use of a base such as sodium hydroxide to catalyze the formation of the methylene bridge between two phenol molecules. The reaction is carried out at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of 2,2’-Methylenediphenol follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the continuous addition of phenol and formaldehyde to a reactor containing a basic catalyst, followed by purification steps to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Methylenediphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which 2,2’-Methylenediphenol exerts its effects involves its ability to interact with various molecular targets. The hydroxyl groups on the aromatic rings can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the methylene bridge provides structural rigidity, which can affect the compound’s overall behavior in chemical reactions .

Comparison with Similar Compounds

2,2’-Methylenediphenol is unique due to its ortho configuration of hydroxyl groups. Similar compounds include:

These compounds share some similarities in their chemical behavior but differ in their specific applications and reactivity due to variations in their molecular structures .

Properties

IUPAC Name

2-[(2-hydroxyphenyl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H12O2/c14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h1-8,14-15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCPOLNSJCWPGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC=CC=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022446
Record name 2,2'-Bisphenol F
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Molecular Weight

200.23 g/mol
Source PubChem
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CAS No.

2467-02-9, 1333-16-0
Record name Bis(2-hydroxyphenyl)methane
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Record name 2,2'-Bisphenol F
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Record name 2,2'-Methylenediphenol
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Record name Phenol, 2,2'-methylenebis-
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Record name 2,2'-Bisphenol F
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Record name Reaction mass of 4,4'-methylenediphenol and 2,2'-methylenediphenol and o-[(4-hydroxyphenyl)methyl]phenol
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Record name 2,2'-BISPHENOL F
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 2,2'-methylenediphenol, including its molecular formula, weight, and spectroscopic data?

A1: this compound is a symmetrical bisphenol with the molecular formula C13H12O2 and a molecular weight of 200.23 g/mol. Spectroscopic data, such as IR and 1H-NMR, can be found in the literature. [, ] Notably, 13C NMR spectroscopy has been particularly useful for confirming the structure of this compound derivatives, especially mixed diesters with crotonic acid and methacrylic acid. []

Q2: How stable is this compound under various conditions, and what are its material compatibility characteristics?

A2: While specific stability data for this compound itself under various conditions is limited in the provided research, some insights can be gleaned. For instance, the compound undergoes phototransformation under acidic conditions, yielding different products depending on the presence or absence of oxygen. [] Additionally, the radical polymerization of this compound diesters with methacrylic and crotonic acid yields soluble linear polymers, indicating a degree of stability during the polymerization process. [] Regarding material compatibility, its use in phenolic resins suggests compatibility with certain polymers and applications in materials science. []

Q3: What are the known catalytic properties and applications of this compound and its derivatives?

A3: this compound derivatives have shown promise as ligands in organometallic chemistry. Research demonstrates that they can undergo double C-H activation at the bridging methylene group in the presence of iridium precursors. This reaction generates carbene-bridged dinuclear iridium complexes, potentially opening avenues for new catalytic applications. []

Q4: How has computational chemistry and modeling been employed in research related to this compound?

A4: Computational studies have been instrumental in understanding the mechanism of rhodium-catalyzed hydrogenolysis of unstrained C(aryl)-C(alkyl) bonds in 2,2'-methylenediphenols. [] These studies revealed that the reaction proceeds through a directed C(aryl)-C(alkyl) oxidative addition pathway, with C-H activation acting as a competitive but reversible off-cycle reaction. This detailed mechanistic understanding, obtained through computational modeling, provides a foundation for further development and optimization of catalytic processes involving 2,2'-methylenediphenols.

Q5: How do structural modifications of this compound influence its properties and potential applications?

A6: Structural modifications of this compound significantly impact its properties. For example, introducing different substituents on the phenol rings affects the compound's reactivity and its ability to form complexes with metal ions. [, , ] The presence of bulky substituents, such as tert-butyl groups, can influence the molecule's conformation and its ability to form intermolecular hydrogen bonds, as observed in crystal structures. [] These structural variations directly influence the compound's potential applications in areas like catalysis, materials science, and supramolecular chemistry.

Q6: Are there any known alternatives or substitutes for this compound in its various applications?

A6: While the provided research doesn't directly compare this compound with specific alternatives, it's important to note that the choice of a suitable compound depends heavily on the specific application. For instance, in antimicrobial applications, other bisphenols or entirely different classes of compounds might offer superior performance or a broader spectrum of activity. Similarly, in catalytic applications, alternative ligands or catalyst systems might be more efficient or cost-effective. Evaluating alternatives often involves considering factors such as performance, cost, environmental impact, and regulatory considerations.

Q7: What analytical techniques are commonly employed to characterize and quantify this compound and its derivatives?

A7: Various analytical techniques are used to characterize this compound and its derivatives. Common methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is crucial for structural elucidation, particularly 1H-NMR and 13C-NMR, providing information about the carbon and hydrogen atoms within the molecule. [, ]
  • Infrared (IR) Spectroscopy: This method helps identify functional groups present in the compound by analyzing their characteristic vibrations. []
  • X-ray crystallography: This technique is valuable for determining the three-dimensional structure of this compound derivatives in their crystalline state, providing insights into their molecular conformation and intermolecular interactions. []

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